molecular formula C17H10N2O4 B3833859 5,5'-methylenebis(1H-indole-2,3-dione)

5,5'-methylenebis(1H-indole-2,3-dione)

Cat. No.: B3833859
M. Wt: 306.27 g/mol
InChI Key: ZWPNSXUXJWRFIZ-UHFFFAOYSA-N
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Description

“PMID26560530-Compound-15” is a small molecule inhibitor that targets CD73 (ecto-5’-nucleotidase), an enzyme involved in the conversion of adenosine monophosphate to adenosine. This compound has shown potential in immuno-oncology applications due to its ability to inhibit CD73 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID26560530-Compound-15” involves the use of adenosine derivatives. The key steps include the iodination of adenosine and subsequent phosphorylation to yield the final product. The reaction conditions typically involve the use of iodine and phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of “PMID26560530-Compound-15” follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and product quality.

Types of Reactions:

    Oxidation: “PMID26560530-Compound-15” can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced analogs with modified electronic properties.

    Substitution: Substituted products with different nucleophilic groups.

Scientific Research Applications

“PMID26560530-Compound-15” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID26560530-Compound-15” involves the inhibition of CD73 activity. By binding to the active site of CD73, the compound prevents the conversion of adenosine monophosphate to adenosine. This inhibition leads to a decrease in adenosine levels, which in turn modulates the immune response by reducing the immunosuppressive effects of adenosine .

Comparison with Similar Compounds

“PMID26560530-Compound-15” is unique in its structure and mechanism of action compared to other CD73 inhibitors. Similar compounds include:

The uniqueness of “PMID26560530-Compound-15” lies in its small molecule nature, allowing for easier synthesis and modification compared to larger biologics like monoclonal antibodies.

Properties

IUPAC Name

5-[(2,3-dioxo-1H-indol-5-yl)methyl]-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-14-10-6-8(1-3-12(10)18-16(14)22)5-9-2-4-13-11(7-9)15(21)17(23)19-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPNSXUXJWRFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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